molecular formula C19H19ClN2O B1199510 2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin CAS No. 22013-22-5

2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin

Cat. No.: B1199510
CAS No.: 22013-22-5
M. Wt: 326.8 g/mol
InChI Key: OTKUTGIVEREJLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin typically involves the reaction of dibenz(b,f)oxepin with 4-methylpiperazine in the presence of a chlorinating agent . The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the chlorine atom.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine D4 receptors . It binds to these receptors with high affinity, influencing neurotransmitter release and receptor activity. This interaction can modulate various physiological processes, including mood regulation and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin maleate
  • Dibenz(b,f)oxepin derivatives

Uniqueness

This compound is unique due to its specific structure, which confers high affinity and selectivity towards dopamine D4 receptors . This makes it a valuable tool in research focused on understanding dopamine receptor functions and developing potential therapeutic agents.

Properties

CAS No.

22013-22-5

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H19ClN2O/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,12-13H,8-11H2,1H3

InChI Key

OTKUTGIVEREJLL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Key on ui other cas no.

22013-22-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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